Diethyl (1-chloropropyl)phosphonate
Description
Diethyl (1-chloropropyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group (PO(OEt)₂) substituted with a 1-chloropropyl chain. This structure imparts unique reactivity due to the electron-withdrawing chlorine atom, which enhances the electrophilicity of the phosphorus center.
Phosphonate esters are widely used in organic synthesis, catalysis, and industrial applications. The chlorine substituent in this compound likely increases its utility as a precursor in nucleophilic substitution reactions or as a ligand in coordination chemistry.
Properties
CAS No. |
56436-86-3 |
|---|---|
Molecular Formula |
C7H16ClO3P |
Molecular Weight |
214.63 g/mol |
IUPAC Name |
1-chloro-1-diethoxyphosphorylpropane |
InChI |
InChI=1S/C7H16ClO3P/c1-4-7(8)12(9,10-5-2)11-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
QTGRWSJLRUTLRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(P(=O)(OCC)OCC)Cl |
Origin of Product |
United States |
Preparation Methods
Arbuzov Reaction: Historical Context and Modern Adaptations
The Arbuzov reaction (Michaelis–Arbuzov reaction) remains the cornerstone of dialkyl phosphonate synthesis, enabling C–P bond formation via nucleophilic displacement. This two-step process involves:
- Phosphonium salt formation : Triethyl phosphite attacks the electrophilic carbon in 1-chloro-3-iodopropane, generating a tetravalent phosphonium intermediate.
- Alkoxy group elimination : The iodide counterion displaces an ethoxy group, yielding diethyl (1-chloropropyl)phosphonate and ethyl iodide as a byproduct.
Recent advances have refined this classical approach. For example, microwave irradiation accelerates the reaction, reducing typical reflux times (6–24 hours) to 30–160 minutes while maintaining yields >80%. Kinetic studies suggest that iodine-containing alkyl halides (e.g., 1-chloro-3-iodopropane) exhibit superior reactivity compared to bromo or chloro analogs due to enhanced leaving group ability.
Synthetic Protocols for this compound
Conventional Arbuzov Reaction with Triethyl Phosphite
Procedure :
- Combine triethyl phosphite (1.0 equiv, 164.12 g/mol) and 1-chloro-3-iodopropane (1.1 equiv, 202.45 g/mol) in anhydrous toluene.
- Reflux at 110°C under nitrogen for 18 hours.
- Purify via vacuum distillation (74–75°C at 0.056 mbar) to isolate the product.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 110°C | +15% vs 90°C |
| Solvent | Toluene | +22% vs DCM |
| Halide (X) | Iodine | +35% vs Cl |
This method typically achieves 70–85% isolated yield, with triethyl phosphate and unreacted starting materials as primary impurities.
Microwave-Assisted Arbuzov Synthesis
Microwave (MW) technology enhances reaction efficiency by enabling rapid, uniform heating. A representative protocol involves:
- Mixing triethyl phosphite (16 mmol) and 1-chloro-3-iodopropane (19.2 mmol) in a sealed MW vial.
- Irradiating at 190°C for 160 minutes (300 W max power).
- Distilling the crude product under reduced pressure.
Comparative Performance :
| Method | Time | Yield | Purity (GC/MS) |
|---|---|---|---|
| Conventional | 18 h | 78% | 92% |
| Microwave | 2.7 h | 83% | 95% |
MW synthesis reduces energy consumption by ≈40% while minimizing thermal decomposition pathways.
Alternative Synthetic Pathways and Their Limitations
Decarboxylative Condensation of Phosphorylated Carboxylic Acids
Though less direct, 2-diethoxyphosphorylalkanoic acids can undergo piperidine-catalyzed condensation with formaldehyde to form α,β-unsaturated phosphonates. Adapting this route for this compound would require:
- Synthesizing 2-diethoxyphosphoryl-4-chlorobutanoic acid.
- Conducting decarboxylative elimination with paraformaldehyde.
However, this method faces challenges:
Radical Arbuzov Reactions
Pioneered by Guo et al., radical-mediated C–P bond formation utilizes photoactive catalysts (e.g., 4DPAIPN) to generate phosphorus-centered radicals. While effective for aryl and benzyl phosphonates, the method shows limited efficacy for aliphatic substrates like 1-chloropropyl derivatives due to:
- Rapid β-scission of intermediate radicals.
- Competing hydrogen atom transfer pathways.
Critical Analysis of Purification Techniques
Vacuum Distillation
Fractional distillation under high vacuum (0.05–0.5 mbar) remains the gold standard for isolating this compound. Key considerations include:
Solvent Extraction
Washing crude reaction mixtures with 5% HCl effectively removes:
- Unreacted triethyl phosphite (water solubility: 0.8 g/L).
- Acidic byproducts (e.g., dialkyl phosphoric acids).
Industrial-Scale Production Considerations
Continuous-Flow Microwave Reactors
Scaling MW synthesis requires specialized reactors (Type IV) capable of:
- Handling pressures up to 30 bar.
- Maintaining precise temperature gradients (±2°C).
A pilot-scale setup (1.3 mol input) achieved:
Environmental Impact Mitigation
Modern plants employ:
- Closed-loop systems : Recapture ethyl iodide for iodination reactions.
- Catalytic neutralization : Convert HCl byproducts to NaCl using NaOH scrubbers.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-chloropropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to phosphines under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles (amines, alcohols, thiols).
Major Products Formed
Substitution Reactions: The major products are substituted phosphonates where the chlorine atom is replaced by the nucleophile.
Oxidation: The major products are phosphonic acids.
Reduction: The major products are phosphines.
Scientific Research Applications
Diethyl (1-chloropropyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of various organophosphorus compounds, which are important intermediates in organic synthesis.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors and prodrugs.
Materials Science: It is used in the synthesis of phosphonate-based materials, which have applications in catalysis, corrosion inhibition, and as flame retardants.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of diethyl (1-chloropropyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. The phosphonate group mimics the transition state of phosphate esters, making it a potent inhibitor of enzymes that catalyze phosphate ester hydrolysis .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
The table below summarizes key differences between Diethyl (1-chloropropyl)phosphonate and related phosphonate esters:
Key Observations:
- Reactivity: The chlorine atom in this compound enhances its electrophilicity, making it more reactive in substitution reactions compared to non-halogenated analogs like diethyl ethylphosphonite .
- Stability: Chlorine’s electronegativity may reduce hydrolytic stability relative to methyl or ethyl-substituted phosphonates (e.g., diisopropyl methylphosphonate, which is noted for industrial stability ).
- Synthetic Utility: The compound’s reactivity aligns with applications in Horner-Wadsworth-Emmons reactions or as a precursor for organophosphorus ligands, similar to diethyl phosphite derivatives used in fermentation .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Diethyl (1-Diazo-2-oxopropyl)phosphonate to ensure high yield and purity?
- Methodological Answer :
- Use sodium hydride (NaH) free of NaOH contamination, as impurities promote side reactions (e.g., DAMP formation) .
- Maintain an inert atmosphere (argon) during reactions to prevent moisture ingress, which destabilizes intermediates .
- Employ 4-acetamidobenzenesulfonyl azide for diazo transfer, as it generates a filterable sulfonamide byproduct, simplifying purification .
- Flame-dry glassware under vacuum (0.1 mmHg) or use rigorously anhydrous solvents (e.g., toluene) .
Q. How should researchers handle and purify Diethyl (1-Diazo-2-oxopropyl)phosphonate to minimize decomposition?
- Methodological Answer :
- Purification : Use Celite filtration to remove precipitated sulfonamide byproducts, followed by automated silica gel chromatography (1:1 ethyl acetate/hexanes) .
- Storage : Store neat under air at room temperature; stability confirmed for ≥3 months via qNMR (97% purity retention) .
- Hazard Mitigation : Conduct DSC studies to assess thermal stability of reagents and products pre-synthesis .
Advanced Research Questions
Q. What are the common side reactions when synthesizing Diethyl (1-Diazo-2-oxopropyl)phosphonate, and how can they be mitigated?
- Methodological Answer :
- DAMP Formation : Impure NaH (containing NaOH) cleaves the diazo group, generating diethyl diazomethylphosphonate (DAMP) . Mitigate by using fresh NaH (60% dispersion in mineral oil) and rinsing with anhydrous toluene .
- Byproduct Precipitation : The sulfonamide byproduct can clog filters. Use Celite instead of sintered glass funnels to avoid clogging .
- Yield Optimization : Scale reactions consistently (e.g., 5.85–4.97 g yields at 87–90%) by maintaining stoichiometric ratios and stirring efficiency .
Q. How can the stability of Diethyl (1-Diazo-2-oxopropyl)phosphonate under different storage conditions be quantitatively assessed?
- Methodological Answer :
- qNMR Analysis : Dissolve the compound with 1,3,5-trimethoxybenzene (internal standard) in CDCl₃. Calculate purity via integration of diazo proton signals (δ 5.1 ppm) .
- Long-Term Stability : Monitor decomposition via TLC (Rf = 0.24 in 1:1 ethyl acetate/hexanes) and compare with fresh samples .
Q. What advanced applications does Diethyl (1-Diazo-2-oxopropyl)phosphonate have in heterocyclic compound synthesis?
- Methodological Answer :
- Cycloadditions : React with alkynes or alkenes to form phosphorylated pyrazoles, triazolines, and oxazoles .
- Vinylidene Carbene Generation : Cleave the acetyl group under mild base (e.g., K₂CO₃) to produce the Seyferth-Gilbert reagent (DAMP), which converts aldehydes to alkynes via vinylidene carbene intermediates .
- Enol Ether Synthesis : Trap carbenes derived from ketones with alcohols to synthesize enol ethers .
Safety and Hazard Management
Q. What protocols are essential for risk assessment when working with Diethyl (1-Diazo-2-oxopropyl)phosphonate?
- Methodological Answer :
- Follow Chapter 4 of Prudent Practices in the Laboratory for hazard analysis, including evaluating risks associated with NaH, sulfonyl azides, and diazo compounds .
- Use overhead stirrers for heterogeneous mixtures to prevent splashing .
- Dispose of waste via local regulations , particularly for azide-containing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
